Ultra-Long Acyl Chain (C38) Defines ELOVL4-Specific Elongation Intermediate vs. Shorter-Chain (C28-C36) PUFA-CoAs
The C38:4 chain length of this 3-oxoacyl-CoA is a hallmark of ELOVL4-mediated elongation. Gain-of-function studies have provided direct evidence that ELOVL4 is specifically required for the biosynthesis of C28-C38 very-long-chain polyunsaturated fatty acids (VLC-PUFAs) from C26 PUFA precursors [1]. This differentiates it from the products of other elongases, such as ELOVL2 and ELOVL5, which are primarily responsible for producing C20-C26 PUFAs [2]. Therefore, a C38:4 3-oxoacyl-CoA serves as a specific intermediate marker for the terminal steps of the ELOVL4-driven elongation pathway, which is not formed by ELOVL1, 2, 3, 5, 6, or 7 [1][3].
| Evidence Dimension | Acyl chain carbon number defining elongase specificity |
|---|---|
| Target Compound Data | C38 (octatriaconta-) |
| Comparator Or Baseline | C20-C26 PUFA-CoAs (ELOVL2/5 products) vs. C28-C38 PUFA-CoAs (ELOVL4 products) |
| Quantified Difference | ELOVL4 elongates C26 to C28-C38; ELOVL2/5 elongate C18-C20 to C20-C26 |
| Conditions | Gain-of-function expression in cell culture; lipidomic analysis |
Why This Matters
Procurement of the C38:4 3-oxoacyl-CoA is mandatory for studying the terminal, ELOVL4-specific steps of VLC-PUFA biosynthesis, a pathway directly implicated in Stargardt disease and age-related macular degeneration (AMD) pathology.
- [1] Agbaga MP, Brush RS, Mandal MN, et al. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proc Natl Acad Sci U S A. 2008;105(35):12843-12848. View Source
- [2] Leonard AE, Bobik EG, Dorado J, et al. Cloning of a human cDNA encoding a novel enzyme involved in the elongation of long-chain polyunsaturated fatty acids. Biochem J. 2000;350(3):765-770. View Source
- [3] Kihara A. Very long-chain fatty acids: elongation, physiology and related disorders. J Biochem. 2012;152(5):387-395. View Source
